molecular formula C17H24N2O6S B6421070 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid CAS No. 1047682-05-2

3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid

Cat. No.: B6421070
CAS No.: 1047682-05-2
M. Wt: 384.4 g/mol
InChI Key: VUNDIJZTSYMVOX-UHFFFAOYSA-N
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Description

The compound "3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid" is a structurally complex molecule featuring a tetrahydrobenzothiophene core substituted with ethoxycarbonyl and carbamoyl groups, along with a 2-hydroxyethylamino-propanoic acid side chain. Its synthesis typically involves multi-step reactions, including amide bond formation between tetrahydrobenzothiophene derivatives and carboxylic acids or amines. For example, highlights the use of 1,1′-carbonyldiimidazole (CDI) to facilitate carbamoyl linkage formation between the 3-carboxylic acid of tetrahydrobenzothiophene and amines . The compound’s stereochemical purity is critical, as demonstrated by related derivatives achieving >98% enantiomeric excess (ee) via chiral chromatography .

Properties

IUPAC Name

4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(2-hydroxyethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-2-25-17(24)14-10-5-3-4-6-12(10)26-15(14)19-13(21)9-11(16(22)23)18-7-8-20/h11,18,20H,2-9H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNDIJZTSYMVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure

The compound features a complex structure characterized by:

  • A benzothiophene moiety which contributes to its biological activity.
  • An ethoxycarbonyl group that enhances lipophilicity.
  • A carbamoyl group that may influence binding interactions with biological targets.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Antiviral Activity

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant antiviral properties. For instance, molecular docking studies have shown strong binding affinities of similar compounds against SARS-CoV-2 proteins, suggesting potential use in antiviral therapies .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, it has been noted to interact with fatty acid-binding proteins (FABPs), which play crucial roles in lipid metabolism and transport . Such interactions could provide insights into its therapeutic applications in metabolic disorders.

3. Pharmacokinetic Properties

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has been performed on related compounds, indicating favorable pharmacokinetic profiles that may be extrapolated to this compound. These analyses suggest good oral bioavailability and low toxicity, making it a candidate for further development in drug formulation .

Case Studies

Several case studies highlight the biological implications of this compound:

Case Study 1: Inhibition of SARS-CoV-2

A study explored the synthesis of benzothiophene derivatives and their inhibitory effects on SARS-CoV-2. The docking results indicated that specific derivatives had binding affinities comparable to known inhibitors, suggesting potential for therapeutic development against COVID-19 .

Case Study 2: Fatty Acid-Binding Protein Interaction

Research involving the crystal structure of human FABP5 complexed with similar compounds revealed insights into how these molecules interact at the molecular level. This interaction is critical for understanding the compound's role in lipid metabolism and its potential implications in obesity and diabetes management .

Research Findings Summary

The following table summarizes key findings related to the biological activity of the compound:

Activity Description References
AntiviralStrong binding affinity against SARS-CoV-2 proteins
Enzyme InhibitionInteraction with fatty acid-binding proteins
PharmacokineticsFavorable ADMET properties indicating good bioavailability

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects due to its structural characteristics that may interact with biological targets.

  • Anticancer Activity : Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. The ethoxycarbonyl group in this compound may enhance its bioactivity by improving solubility and stability, making it a candidate for further studies in cancer therapeutics .
  • Cardiovascular Applications : Similar compounds have shown promise in cardiovascular medicine. The structural analogs of benzothiophenes have been linked to vasodilatory effects, which can be beneficial in treating hypertension and other cardiovascular diseases .

Biochemical Research

The compound is also utilized in biochemical studies, particularly regarding its interactions with proteins and enzymes.

  • Protein Binding Studies : Recent crystallography studies have demonstrated the binding affinity of this compound to fatty acid-binding proteins (FABPs). For instance, the crystal structure of human FABP4 in complex with this compound has been elucidated, providing insights into how it may modulate lipid metabolism .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways is under investigation. Such properties could lead to applications in metabolic disorders where enzyme regulation is crucial .

Drug Development

The synthesis and optimization of this compound are essential for developing new pharmaceuticals.

  • Lead Compound Development : The unique structure of 3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid serves as a lead compound for designing new drugs. Its modifications can lead to improved efficacy and reduced side effects in therapeutic applications .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityPotential for treating various cancers through enhanced bioactivity.
Cardiovascular EffectsPossible applications in hypertension treatment due to vasodilatory properties.
Protein BindingInteraction with FABPs may influence lipid metabolism and related disorders.
Enzyme InhibitionInvestigated for inhibiting enzymes involved in metabolic pathways.
Drug DevelopmentServes as a lead compound for synthesizing new pharmaceuticals with optimized properties.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Anticancer Properties : A study evaluated the cytotoxic effects of various benzothiophene derivatives on cancer cell lines, indicating that modifications like ethoxycarbonyl groups significantly enhance activity against specific tumors.
  • FABP Interaction Analysis : The binding affinity of this compound was analyzed using X-ray crystallography, revealing critical interactions that suggest potential roles in lipid transport and metabolism regulation.
  • Metabolic Pathway Regulation : Research focused on the inhibition of key enzymes involved in fatty acid metabolism demonstrated that this compound could potentially modulate metabolic disorders effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally and functionally related molecules (Table 1).

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Synthesis Method Notable Properties
Target Compound C₁₉H₂₃N₂O₆S 419.47 Ethoxycarbonyl, carbamoyl, hydroxyethylamino, tetrahydrobenzothiophene CDI-mediated amidation High enantiomeric purity (>98% ee achievable)
(2E)-4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid () C₁₉H₂₅NO₅S 379.47 Ethoxycarbonyl, tert-butyl, α,β-unsaturated ketone Not specified Defined stereochemistry (2E configuration)
3-(1-(Benzyloxy)-3-(ethoxycarbonyl)thioureido)-2-(tert-butoxycarbonyl)propanoic acid () C₂₁H₂₇N₂O₆S 453.52 Ethoxycarbonyl, thioureido, benzyloxy, tert-butoxycarbonyl Substitution reaction on γ-iodohomoalanine Sulfur-containing quisqualic acid analogue; characterized by NMR and MS
4-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-3,6-dihydro-2H-pyran-5-carboxylic acid () C₂₁H₂₂N₃O₅S 428.48 Cyclopropyl-oxadiazole, carbamoyl, dihydropyran Not specified IC₅₀ = 0.017 µM against human FABP4; co-crystallized for structural studies
3-{[3-(Methoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}propanoic acid () C₁₁H₁₃NO₅S 283.29 Methoxycarbonyl, methylthiophene Not specified 95% purity; CAS 957428-72-7

Key Observations

Structural Variations: The target compound distinguishes itself with a hydroxyethylamino-propanoic acid side chain, enhancing hydrophilicity compared to tert-butyl () or thioureido () substituents.

Synthesis Strategies :

  • The target compound and ’s derivative both utilize amide bond formation , but the latter employs substitution reactions on γ-iodohomoalanine, highlighting divergent routes to sulfur-containing analogues .
  • ’s α,β-unsaturated ketone suggests a Michael acceptor role, absent in the target compound, which may influence reactivity or bioactivity .

Purity and Characterization :

  • Chiral resolution (e.g., >98% ee) is critical for the target compound’s activity, mirroring trends in enantioselective synthesis of tetrahydrobenzothiophene derivatives .
  • ’s 95% purity underscores commercial viability, whereas lists discontinued analogs, hinting at synthetic or stability challenges .

Its hydroxyethylamino group may confer unique solubility or target interactions.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what are the critical reaction conditions?

The synthesis of this compound requires multi-step organic transformations. Key steps include:

  • Benzothiophene core functionalization : Introduce the ethoxycarbonyl group via Friedel-Crafts acylation under anhydrous conditions (e.g., AlCl₃ catalyst, dichloromethane solvent, 0–5°C) .
  • Carbamoyl linkage formation : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzothiophene amine and activated propanoic acid derivatives. Optimize pH (6.5–7.5) to prevent hydrolysis .
  • Hydroxyethylamino substitution : Employ nucleophilic substitution with 2-aminoethanol, requiring controlled temperature (40–60°C) and inert atmosphere to minimize side reactions .
    Critical considerations : Monitor reaction progress via TLC/HPLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies often arise from assay-specific variables:

  • Enzyme vs. cell-based assays : Differences in membrane permeability (e.g., logP > 3 enhances cellular uptake) or off-target effects in complex systems. Validate target engagement using SPR (surface plasmon resonance) or isotopic labeling .
  • Buffer composition : The hydroxyethylamino group’s solubility varies with pH. Use phosphate-buffered saline (pH 7.4) for physiological relevance, and compare with Tris-HCl (pH 8.0) to assess pH-dependent activity .
  • Data normalization : Include positive controls (e.g., known CYP2B6 inhibitors for enzyme assays) and normalize activity to protein concentration (Bradford assay) .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–7.2 ppm) and carbamoyl carbonyl (δ 165–170 ppm). Confirm stereochemistry via NOESY .
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode (expected [M-H]⁻ ~450–460 m/z). Fragmentation patterns distinguish the benzothiophene and propanoic acid moieties .
  • HPLC : Use a C18 column (e.g., Purospher® STAR RP-18, 5 µm) with acetonitrile/0.1% TFA gradient (10→90% over 20 min). Retention time ~12–14 min .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

  • Hydrophobic substituent variation : Replace the ethoxycarbonyl group with tert-butoxycarbonyl (t-BOC) to enhance metabolic stability. Compare logD values (shake-flask method) and CYP3A4 inhibition .
  • Amino acid side chain modifications : Substitute hydroxyethylamino with cyclic amines (e.g., pyrrolidine) to improve blood-brain barrier penetration. Assess via PAMPA-BBB assay .
  • Carbamoyl bioisosteres : Replace the carbamoyl group with sulfonamide or urea. Screen for solubility (nephelometry) and plasma protein binding (equilibrium dialysis) .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Solid state : Store at -20°C under argon in amber vials. Desiccate with silica gel to prevent hydrolysis of the carbamoyl group .
  • Solution phase : Prepare stock solutions in DMSO (10 mM), aliquot, and freeze at -80°C. Avoid freeze-thaw cycles (>3 cycles degrade efficacy by ~15%) .

Advanced: What computational approaches predict interactions between this compound and cytochrome P450 enzymes?

  • Docking simulations : Use AutoDock Vina with CYP2B6 crystal structure (PDB: 3IBD). Focus on hydrophobic interactions between the benzothiophene ring and Phe-297 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2 Å indicates stable binding) and MM-PBSA free energy .
  • Metabolism prediction : Apply Schrödinger’s Metabolizer module to identify potential oxidation sites (e.g., ethoxycarbonyl → carboxylic acid) .

Basic: How can researchers validate the purity of this compound for in vitro studies?

  • HPLC-UV/ELSD : Achieve ≥95% purity using a dual-detector system. ELSD detects non-UV active impurities (e.g., salts) .
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (deviation ≤0.4%) .
  • Counterion quantification : Use ion chromatography for residual TFA or HCl (limit: <0.1%) .

Advanced: What strategies mitigate solubility limitations in aqueous assay buffers?

  • Co-solvent systems : Use ≤5% DMSO or β-cyclodextrin inclusion complexes (phase solubility study) .
  • pH adjustment : Ionize the propanoic acid group (pKa ~4.5) by preparing buffers at pH 6.0–7.0 .
  • Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size distribution: 80–120 nm) .

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